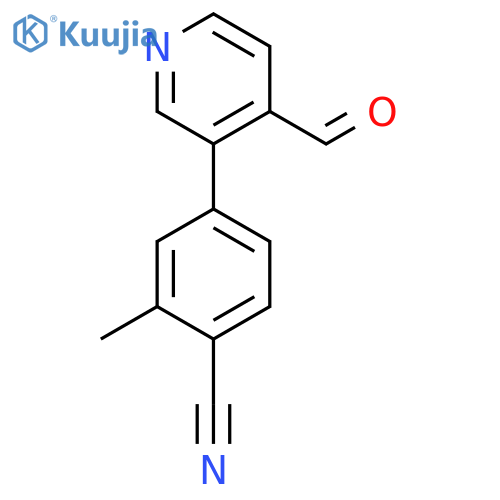

Cas no 1308669-68-2 (4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile)

1308669-68-2 structure

商品名:4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile

CAS番号:1308669-68-2

MF:C14H10N2O

メガワット:222.24200296402

MDL:MFCD30145475

CID:4693523

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile

- MGJUIKRXVZTIJJ-UHFFFAOYSA-N

- Benzonitrile, 4-(4-formyl-3-pyridinyl)-2-methyl-

- 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile

-

- MDL: MFCD30145475

- インチ: 1S/C14H10N2O/c1-10-6-11(2-3-12(10)7-15)14-8-16-5-4-13(14)9-17/h2-6,8-9H,1H3

- InChIKey: MGJUIKRXVZTIJJ-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CN=CC=1C1=CC=C(C#N)C(C)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 319

- トポロジー分子極性表面積: 53.8

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 161443-1g |

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile, 95% |

1308669-68-2 | 95% | 1g |

$1276.00 | 2023-09-07 |

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1308669-68-2 (4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬